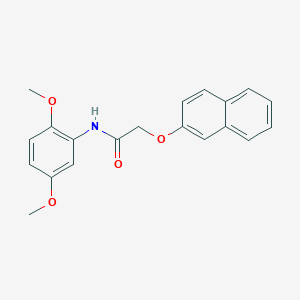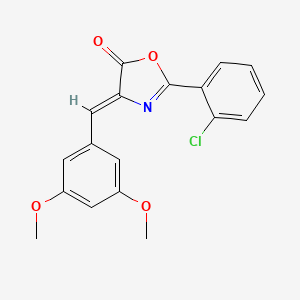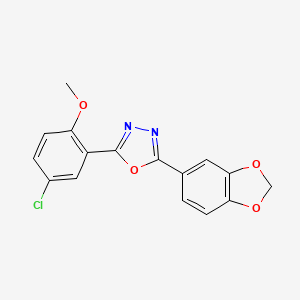
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of certain signaling pathways. For example, 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes and transcription factors, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole have been studied extensively. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in a range of diseases. Furthermore, 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. Furthermore, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various signaling pathways. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Furthermore, the mechanism of action of this compound could be further elucidated, which may lead to the discovery of new therapeutic targets. Finally, the synthesis of new analogs of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole could be explored, which may result in compounds with improved biological activity and pharmacological properties.
Conclusion:
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development. Future research on this compound could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This method yields the desired compound in good yields and high purity.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-20-12-5-3-10(17)7-11(12)16-19-18-15(23-16)9-2-4-13-14(6-9)22-8-21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKKZYEBBHNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)

![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
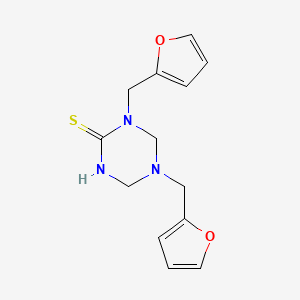
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
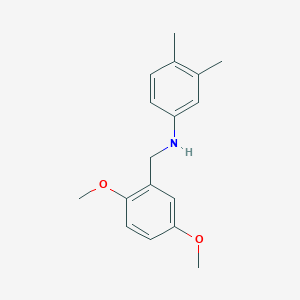

![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
